Structural Relationship Between Decitabine and Related Compound A
Decitabine (5-aza-2′-deoxycytidine) is a cytidine-derived nucleoside analog used clinically as a hypomethylating agent for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Its mechanism involves DNA methyltransferase inhibition, reactivating epigenetically silenced tumor suppressor genes  [5] [7]. Related Compound A (1-O-Acetyl-3,5-di-O-(4-chlorobenzoyl)-2-deoxy-D-ribofuranose) is a critical synthetic intermediate in decitabine production. Structurally, it retains the 2-deoxyribose backbone but replaces the cytosine moiety with protective groups: an acetyl group at the 1-O position and 4-chlorobenzoyl groups at the 3-O and 5-O positions. This modification yields the molecular formula C₂₁H₁₈Cl₂O₇ (MW: 453.28 g/mol), distinct from decitabine's C₈H₁₂N₄O₄ [1] [4] [6].  
The compound exists as a mixture of isomers, primarily α- and β-anomers, arising from stereochemical variability at the C1 position of the ribofuranose ring. This isomerism is evidenced by analytical data, including the InChI string (1S/C21H18Cl2O7/c1-12(24)28-19-10-17(30-21(26)14-4-8-16(23)9-5-14)18(29-19)11-27-20(25)13-2-6-15(22)7-3-13/h2-9,17-19H,10-11H2,1H3/t17-,18+,19?/m0/s1) and SMILES notation (Clc1ccc(cc1)C(=O)O[C@@H]2[C@H](OC(C2)OC(=O)C)COC(=O)c3ccc(cc3)Cl), which indicate chiral centers at C2, C3, and C5  [4] [6]. These protective groups enable selective glycosylation during decitabine synthesis, where the chlorobenzoyl esters prevent undesired side reactions, and the acetyl group facilitates nucleobase coupling  [4] [8].  
Table 1: Molecular Characteristics of Decitabine and Related Compound A 
| Property | Decitabine | Related Compound A (Isomeric Mixture) | 
|---|
| CAS Number | 2353-33-5 | 1019659-87-0 / 1207459-15-1 | 
| Molecular Formula | C₈H₁₂N₄O₄ | C₂₁H₁₈Cl₂O₇ | 
| Molecular Weight (g/mol) | 228.20 | 453.28 | 
| Key Functional Groups | Amino, triazinone | Acetyl, 4-chlorobenzoyl esters | 
| Role in Synthesis | Active Pharmaceutical Ingredient (API) | Ribose-protected intermediate | 
Role of Impurities in Pharmaceutical Development: Decitabine-Related Compound A as a Case Study
Pharmaceutical impurities like Related Compound A are critical quality attributes requiring stringent control. As a process-related impurity, it emerges during the esterification and glycosylation steps of decitabine synthesis. Regulatory guidelines (e.g., ICH Q3A/B) mandate its identification and quantification at levels typically ≤0.15% in the final API  [2] [6].  
Analytical Characterization:  
- Chromatography: Reverse-phase HPLC methods with UV detection (λ = 220–254 nm) resolve Related Compound A from decitabine and other impurities (e.g., SZ-D019002–SZ-D019005)  [2] [3].  
- Spectroscopy: NMR confirms esterification sites (e.g., ¹³C NMR carbonyl peaks at δ 165–170 ppm for chlorobenzoyl groups), while mass spectrometry ([M+H]⁺ m/z 453.28) verifies molecular identity  [6].  
- Stability Monitoring: The compound is stored at 2–8°C in sealed vials to prevent hydrolysis of ester groups, which could regenerate decitabine or form secondary impurities  [1] [6].  
Regulatory Significance:As a United States Pharmacopeia (USP) Reference Standard (Catalog #1165215), Related Compound A is essential for method validation and batch release testing. Its use ensures compliance with pharmacopeial monographs, supporting ANDA/DMF filings. SynZeal and Pharmaffiliates supply it with ISO 17025-certified Certificates of Analysis (CoA), confirming purity >95%  [1] [2] [6].  
Table 2: Applications of Related Compound A in Pharmaceutical Development 
| Application Context | Purpose | Example | 
|---|
| Method Validation | Establish specificity, accuracy of impurity quantification | HPLC-UV methods for decitabine assays  [3] | 
| Stability Studies | Track degradation pathways under stress conditions (heat, pH) | Identification of ester hydrolysis products | 
| Batch Release Testing | Quantify residual intermediate in API | USP acceptance criteria: NMT 0.15%  [6] | 
| Synthetic Optimization | Monitor reaction efficiency in ribose protection steps | Yield improvement in glycosylation  [4] | 
Isomerism in Nucleoside Analogues: Implications for Decitabine Derivatives
Isomerism in Related Compound A arises from anomeric configuration (α/β) at the C1-O-acetyl bond, impacting reactivity and synthetic yield. The β-anomer predominates due to kinetic favorability during esterification, but α-anomers persist at ~5–20% levels, complicating purification  [4] [8].  
Analytical Challenges:  
- Separation: Normal-phase chromatography or chiral stationary phases resolve α/β isomers, but co-elution may occur in reverse-phase systems, necessitating orthogonal methods like NMR  [4].  
- Characterization: Distinct ¹H NMR signals for H1' (δ 6.2–6.5 ppm for β; δ 5.8–6.0 ppm for α) confirm isomer ratios. SynZeal's catalog lists separated isomers (e.g., SZ-D019049/SZ-D019050), underscoring their analytical relevance  [2] [8].  
Synthetic Implications:The β-anomer reacts preferentially with silylated 5-azacytosine due to steric accessibility, yielding decitabine with >90% stereoselectivity. Unreacted α-anomer accumulates as a process impurity, requiring crystallization for removal. This isomer-driven reactivity impacts process efficiency: Vulcanchem reports >95% purity for optimized isomeric mixtures used in large-scale synthesis  [4] [8].  
Biological Relevance:Although Related Compound A itself lacks hypomethylating activity, isomer configuration influences downstream metabolites. In vitro studies suggest β-dominant mixtures generate decitabine with higher bioactivity due to enhanced cellular uptake, though data remains preliminary  [4] [5].  
Table 3: Isomeric Properties of Decitabine-Related Compound A 
| Property | α-Anomer | β-Anomer | 
|---|
| Anomeric Configuration | Axial C1-OAc bond | Equatorial C1-OAc bond | 
| Reactivity with 5-Azacytosine | Low (steric hindrance) | High (favorable orientation) | 
| Typical Abundance in Mixtures | 5–20% | 80–95% | 
| Commercial Availability | Pharmaffiliates Cat# PA 04 75640 | Pharmaffiliates Cat# PA 04 75620 | 
Table 4: Commercial Sources of Decitabine-Related Compound A 
| Supplier | Catalog Number | Purity | CAS Number | Packaging | 
|---|
| USP | 1165215 | USP Grade | 1207459-15-1 | 25 mg/vial | 
| SynZeal | SZ-D019002 | >95% | 1207459-15-1 | Custom | 
| Vulcanchem | VC0193393 | >95% | 1019659-87-0 | Milligrams to grams | 
| Pharmaffiliates | PA 04 75630 | >98% | 1019659-87-0 | 10 mg | 
| Sigma-Aldrich | 1165215 | Neat | 1207459-15-1 | 25 mg |